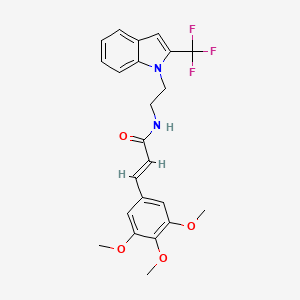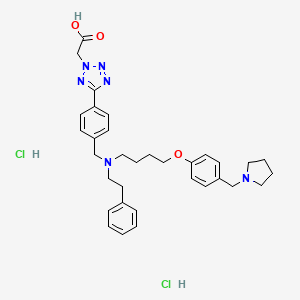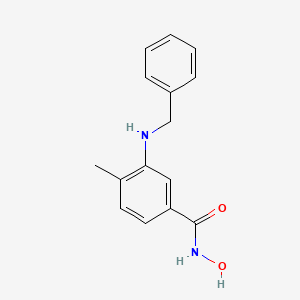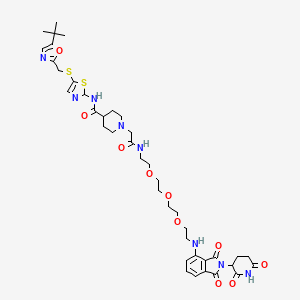
TL4-12
Descripción general
Descripción
TL4-12 is a selective inhibitor of mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), also known as germinal center kinase (GCK). This compound has shown significant potential in inhibiting the proliferation of multiple myeloma cells and inducing apoptosis. It is particularly noted for its ability to overcome resistance to immunomodulatory agents in multiple myeloma .
Aplicaciones Científicas De Investigación
TL4-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MAP4K2 and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of MAP4K2 in cell proliferation, apoptosis, and immune response.
Medicine: Explored as a potential therapeutic agent for the treatment of multiple myeloma and other cancers, particularly in overcoming drug resistance.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MAP4K2 and related pathways.
Mecanismo De Acción
TL4-12 exerts its effects by selectively inhibiting MAP4K2, leading to the downregulation of key proteins such as IKZF1 and BCL-6. This inhibition results in the suppression of cell proliferation and the induction of apoptosis in multiple myeloma cells. The compound also affects other signaling pathways, including the p38 mitogen-activated protein kinase pathway, which plays a role in inflammation and immune response .
Similar Compounds:
MAP4K3 Inhibitors: Compounds that inhibit MAP4K3, another member of the mitogen-activated protein kinase kinase kinase kinase family, exhibit similar biological activities but may have different selectivity and potency.
MAP4K4 Inhibitors: These inhibitors target MAP4K4 and are used in research related to cancer and inflammatory diseases.
TAK1 Inhibitors: Inhibitors of transforming growth factor-beta-activated kinase 1 (TAK1) share some similarities with this compound in terms of their effects on cell signaling pathways.
Uniqueness of this compound: this compound is unique due to its high selectivity for MAP4K2 and its ability to overcome resistance to immunomodulatory agents in multiple myeloma. This makes it a valuable tool for research and potential therapeutic applications .
Análisis Bioquímico
Biochemical Properties
TL4-12 interacts with the MAP4K2 enzyme, inhibiting its activity . The inhibition of MAP4K2 by this compound is ATP-competitive . This interaction leads to the downregulation of IKZF1 and BCL-6, proteins involved in cell proliferation and survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly MM cells . It dose-dependently decreases IKZF1, c-MYC, and BCL-6 protein expression and increases p53 level in K-RASG12A MM.1S cells . This compound also induces apoptosis and cell-cycle arrest in the G0/G1 phase in MM.1S, RPMI-8226, RPMI-8226 cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MAP4K2, leading to the downregulation of IKZF1 and BCL-6 . This results in the inhibition of MM cell proliferation and the induction of apoptosis . The inhibition of MAP4K2 by this compound is ATP-competitive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TL4-12 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds and heterocyclic intermediates.
Functional Group Introduction: Functional groups such as trifluoromethyl, methylamino, and piperazinyl are introduced through nucleophilic substitution and amination reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: TL4-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form reduced analogs, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and properties.
Propiedades
IUPAC Name |
4-methyl-3-[6-(methylamino)pyrimidin-4-yl]oxy-N-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N6O2/c1-16-4-5-17(10-21(16)36-23-14-22(29-2)30-15-31-23)24(35)32-19-11-18(25(26,27)28)12-20(13-19)34-8-6-33(3)7-9-34/h4-5,10-15H,6-9H2,1-3H3,(H,32,35)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJJIMUMNPQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3CCN(CC3)C)OC4=NC=NC(=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TL4-12 in multiple myeloma cells?
A: this compound acts as an inhibitor of Germinal Center Kinase (GCK), also known as mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). [, , ] GCK is a crucial upstream activator within the MAPK signaling pathway, which is frequently dysregulated in multiple myeloma, especially in cases with RAS mutations. [, , ] By inhibiting GCK, this compound disrupts this signaling cascade, leading to the downregulation of critical transcription factors like IKZF1/3, BCL-6, and c-MYC. [, , ] These transcription factors play essential roles in myeloma cell survival, proliferation, and drug resistance.
Q2: Why is targeting GCK particularly relevant in the context of RAS mutated multiple myeloma?
A: Studies have shown that multiple myeloma cells harboring RAS mutations exhibit heightened sensitivity to GCK inhibition compared to their wild-type counterparts. [, ] This suggests that GCK plays a more significant role in the survival and proliferation of RAS mutated myeloma cells. Therefore, targeting GCK with inhibitors like this compound represents a promising therapeutic strategy specifically for this subset of multiple myeloma patients. [, ]
Q3: What are the potential advantages of combining this compound with other anti-myeloma agents like Iberdomide?
A: Preliminary research indicates that combining this compound with Iberdomide, a next-generation IMiD, yields synergistic anti-myeloma effects. [] Specifically, this combination leads to a more pronounced downregulation of key myeloma-promoting factors like IKZF1, c-MYC, and IRF4, and significantly enhances apoptosis in myeloma cells compared to either agent alone. [] This synergy suggests the potential for improved efficacy and potentially overcoming resistance mechanisms in multiple myeloma treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)




